molecular formula C6H4BrClN4 B12097317 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine

6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12097317
M. Wt: 247.48 g/mol
InChI Key: BXAHJILXZPDAAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-8-chloroimidazo[1,2-a]pyrazine with amines under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both bromine and chlorine atoms, as well as the amine group at the 3-position. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H4BrClN4/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H,9H2

InChI Key

BXAHJILXZPDAAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Cl)Br)N

Origin of Product

United States

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